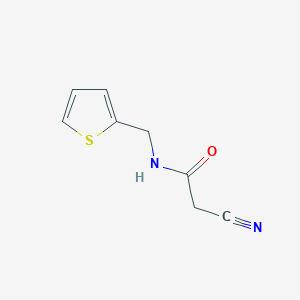

2-Cyano-N-(2-thienylmethyl)acetamide

描述

Contextualizing Cyanoacetamide Derivatives within Organic Synthesis

Cyanoacetamide and its derivatives are recognized as highly versatile building blocks in the field of organic synthesis. researchgate.nettubitak.gov.tr These compounds are characterized by a unique polyfunctional nature, possessing both electrophilic and nucleophilic sites. tubitak.gov.tr The presence of an active methylene (B1212753) group, a cyano group (nitrile), and a carbonyl group within the same molecule allows for a wide array of chemical transformations. researchgate.net

Cyanoacetamides are extensively used as precursors for constructing a variety of heterocyclic compounds, which are foundational to many areas of chemical science. researchgate.nettubitak.gov.tr The reactivity of the cyano and carbonyl groups facilitates cyclization reactions with bidentate reagents, leading to the formation of five- and six-membered heterocyclic rings. researchgate.net Furthermore, the active methylene group readily participates in condensation and substitution reactions. researchgate.nettubitak.gov.tr This synthetic utility has made cyanoacetamide derivatives indispensable in the creation of compounds for the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net For instance, they are key intermediates in the synthesis of pyridines, pyrimidines, thiazoles, and pyrazoles, many of which exhibit significant biological activity. ekb.eg The Gewald reaction, a multicomponent reaction that produces highly substituted 2-aminothiophenes, frequently employs cyanoacetamide derivatives as the methylene-active nitrile component. nih.gov

Significance of Thiophene-Containing Scaffolds in Modern Chemistry

The thiophene (B33073) ring, a five-membered sulfur-containing heterocycle, is considered a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org This status is due to the broad and significant spectrum of biological activities exhibited by thiophene-containing compounds. encyclopedia.pubnih.govbohrium.com Thiophene derivatives have demonstrated applications as antimicrobial, anti-inflammatory, antiviral, anticancer, and antioxidant agents. nih.govencyclopedia.pubnih.gov The structural similarity of the thiophene ring to the benzene (B151609) ring allows it to act as a bioisostere, mimicking the phenyl group in biological systems while often improving properties like metabolic stability and potency.

The importance of this scaffold is underscored by its presence in numerous FDA-approved drugs, spanning therapeutic areas such as anti-cancer, anti-inflammatory, and anti-platelet medications. nih.gov In the last decade, the thiophene moiety has been a key component in a significant number of newly approved small-molecule drugs. nih.govrsc.org Beyond pharmaceuticals, thiophene derivatives are also crucial in the dye and agrochemical industries. encyclopedia.pub Naturally occurring thiophenes, though rare, have been isolated from various plant species and exhibit properties including insecticidal and nematicidal effects. encyclopedia.pub This wide range of applications solidifies the thiophene scaffold as a critical component in the design of new functional molecules. nih.govbohrium.com

Table 1: Reported Biological Activities of Thiophene Derivatives

| Biological Activity | Reference(s) |

|---|---|

| Anti-inflammatory | encyclopedia.pub, nih.gov, researchgate.net, rsc.org |

| Antimicrobial / Antibacterial | encyclopedia.pub, nih.gov, tandfonline.com |

| Anticancer / Antitumor | nih.gov, nih.gov, nih.gov |

| Antiviral | encyclopedia.pub, nih.gov |

| Antioxidant | encyclopedia.pub, nih.gov, rsc.org |

| Anticonvulsant | nih.gov, researchgate.net |

| Antifungal | nih.gov, bohrium.com |

| Antihypertensive | nih.gov |

| Analgesic | nih.gov, researchgate.net |

Overview of N-Substituted Acetamides: Structural Diversity and Synthetic Utility

N-substituted acetamides represent a fundamental class of compounds with extensive utility, particularly in medicinal chemistry. archivepp.com The amide bond is a cornerstone of peptide and protein structures, and its incorporation into small molecules is a common strategy in drug design. Modifying the substituents on the nitrogen atom of the acetamide (B32628) group allows for fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and ability to interact with biological targets. archivepp.com

The synthesis of N-substituted acetamides is typically straightforward, often involving the acylation of a primary or secondary amine with an acetylating agent like chloroacetyl chloride. researchgate.netrjptonline.org This accessibility makes them attractive scaffolds for building molecular libraries for biological screening. N-substituted acetamides have been investigated for a range of pharmacological activities, including as anti-inflammatory agents (e.g., COX-II inhibitors), analgesics, and antagonists for cell surface receptors involved in inflammatory diseases. archivepp.comrjptonline.orgnih.gov The structural diversity achievable through N-substitution provides a powerful tool for developing new therapeutic agents and chemical probes. nih.gov

Defining the Research Trajectory for 2-Cyano-N-(2-thienylmethyl)acetamide

Specific research dedicated exclusively to this compound is not extensively documented in publicly available literature. However, a clear research trajectory can be defined by considering the established significance of its constituent chemical motifs. The compound combines the reactive potential of the cyanoacetamide group with the proven biological relevance of the thiophene ring, linked via a stable N-substituted acetamide structure.

The logical research path would involve:

Synthesis and Characterization: Developing and optimizing a synthetic route to this compound and potential derivatives. This would likely involve the reaction of 2-(thien-2-yl)methanamine with a suitable cyanoacetylating agent. Full characterization using modern spectroscopic and analytical techniques would be essential.

Exploration of Chemical Reactivity: Utilizing the compound as a scaffold for further synthesis. The active methylene and cyano groups of the cyanoacetamide moiety could be used to construct more complex heterocyclic systems, leveraging the thiophene ring as a key pharmacophore.

Biological Screening: Given the strong precedent for biological activity in thiophene derivatives and cyanoacetamides, a primary focus would be to screen the compound and its derivatives for a range of biological effects. Based on related structures, initial investigations could target potential antifungal or insecticidal activity for agrochemical applications, or anti-inflammatory and antimicrobial activity for pharmaceutical development. nih.govtandfonline.comchemicalbook.commdpi.com

Scope and Objectives of Comprehensive Research on the Chemical Compound

A comprehensive research program on this compound would aim to fully elucidate its chemical and potential functional properties.

Scope:

The synthesis of the title compound and a library of its derivatives with modifications on the thiophene ring, the acetamide backbone, or by transformation of the cyano group.

A thorough investigation of the compound's reactivity in key organic reactions, such as multicomponent reactions (e.g., Gewald reaction), cyclizations, and condensations.

In-vitro and in-silico screening to identify and characterize any significant biological activity.

Objectives:

To establish an efficient and scalable synthesis for this compound.

To map the chemical reactivity of the compound and demonstrate its utility as a versatile intermediate for more complex molecules.

To determine if the unique combination of the cyanoacetamide, N-thienylmethyl, and acetamide moieties results in novel or enhanced biological or material properties.

To identify potential lead compounds for further development in fields such as medicinal chemistry or agrochemistry.

Table 2: Chemical Identity of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 347324-95-2 | matrixscientific.com, clearsynth.com |

| Molecular Formula | C₈H₈N₂OS | matrixscientific.com |

| Molecular Weight | 180.23 g/mol | matrixscientific.com |

| Appearance | Irritant | matrixscientific.com |

Structure

2D Structure

属性

IUPAC Name |

2-cyano-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-4-3-8(11)10-6-7-2-1-5-12-7/h1-2,5H,3,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUSPUIOGRNHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Cyano N 2 Thienylmethyl Acetamide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

The electronic structure of 2-Cyano-N-(2-thienylmethyl)acetamide contains several chromophoric groups that give rise to absorption in the ultraviolet-visible region. The primary chromophores are the thiophene (B33073) ring, the carbonyl group (C=O) of the acetamide (B32628) moiety, and the nitrile group (C≡N).

The electronic transitions in molecules of this type can be broadly categorized as π → π* and n → π* transitions. wikipedia.org

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated π-system of the thiophene ring is the principal contributor to these transitions. The acetamide carbonyl group also exhibits a π → π* transition.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group, to a π* antibonding orbital. These transitions are characteristically of lower energy and significantly weaker intensity compared to π → π* transitions. researchgate.net

The UV-Vis spectrum of this compound is therefore expected to show intense absorption bands corresponding to the π → π* transitions of the aromatic thiophene ring and a much weaker, longer-wavelength band corresponding to the forbidden n → π* transition of the acetamide carbonyl group. The presence of the electron-withdrawing cyano group and the thienylmethyl substituent on the acetamide nitrogen can modulate the precise energy and intensity of these transitions. Studies on similar 2-cyanoacetamide (B1669375) derivatives show absorption spectra with maxima ranging from 294 to 400 nm, depending on the specific substituents attached to the core structure. researchgate.net

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. The following data is based on the analysis of the structural analog, 2-cyano-N-(furan-2-ylmethyl)acetamide.

The crystallographic analysis of 2-cyano-N-(furan-2-ylmethyl)acetamide reveals that it crystallizes in the monoclinic system. The systematic absences observed during data collection uniquely identified the space group as P2₁/c. The detailed unit cell parameters are provided in the table below.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.8093 (4) |

| b (Å) | 14.9495 (16) |

| c (Å) | 11.4969 (11) |

| β (°) | 93.482 (3) |

| Volume (ų) | 825.06 (14) |

| Z | 4 |

| Temperature (K) | 293 |

The X-ray diffraction analysis provides precise measurements of the covalent bond lengths and the angles between them. These geometric parameters are fundamental to understanding the molecule's structure and reactivity. Selected values for key bonds and angles within the 2-cyano-N-(furan-2-ylmethyl)acetamide structure are detailed below. The bond lengths within the acetamide moiety, such as the C=O and C-N bonds, are consistent with those found in other secondary amides.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| O2—C6 | 1.2238 (16) | O2—C6—N1 | 124.93 (13) |

| N1—C6 | 1.3162 (18) | O2—C6—C7 | 121.28 (13) |

| N1—C5 | 1.4485 (18) | N1—C6—C7 | 113.78 (12) |

| C6—C7 | 1.516 (2) | C6—N1—C5 | 123.59 (12) |

| C7—C8 | 1.458 (2) | N1—C5—C4 | 111.48 (12) |

| N2—C8 | 1.141 (2) | N2—C8—C7 | 177.85 (19) |

Torsional angles define the conformation of the molecule. A key torsional angle in the structure is O2—C6—C7—C8, which describes the orientation of the carbonyl and cyano groups relative to the central C-C bond.

The stability of the crystal lattice is derived from a network of intermolecular interactions. In the solid state of 2-cyano-N-(furan-2-ylmethyl)acetamide, the crystal packing is dominated by hydrogen bonds. Specifically, classical N–H···O hydrogen bonds and weaker C–H···O interactions are observed.

The amide N–H group acts as a hydrogen-bond donor to the carbonyl oxygen (O2) of an adjacent molecule. This primary N–H···O interaction links the molecules into chains along the crystallographic a-axis. Furthermore, the methylene (B1212753) C–H group (C7–H7A) also donates to the same carbonyl oxygen atom (O2), creating a bifurcated acceptor system. This dual interaction forms a ring motif described by the graph-set notation R²₁(6). No significant π-π stacking interactions are noted in the packing of this particular analog.

| D–H···A | D–H | H···A | D···A | D–H···A Angle |

|---|---|---|---|---|

| N1–H1···O2ⁱ | 0.86 | 2.05 | 2.9032 (16) | 171 |

| C7–H7A···O2ⁱ | 0.97 | 2.49 | 2.9032 (16) | 106 |

Symmetry code: (i) x+1, y, z

A critical conformational feature is the relative orientation of the furan (B31954) ring and the acetamide plane (O2/N1/C6/C7). These two planar groups are nearly perpendicular to each other, with a measured dihedral angle of 76.7 (1)°. This twisted conformation minimizes steric hindrance between the bulky thienylmethyl (or furanylmethyl in the analog) group and the cyanoacetamide portion of the molecule. The acetamide unit itself is essentially planar, a characteristic feature of the amide bond due to the delocalization of the nitrogen lone pair into the carbonyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound, with a molecular formula of C8H8N2OS and a molecular weight of 180.23 g/mol , mass spectrometry provides definitive confirmation of its identity and structural integrity. matrixscientific.com

High-Resolution Mass Spectrometry for Exact Mass Determination

The calculated monoisotopic mass provides a highly accurate theoretical value that can be used for the identification of the compound in complex mixtures and for the confirmation of its synthesis.

| Parameter | Value |

|---|---|

| Molecular Formula | C8H8N2OS |

| Calculated Monoisotopic Mass | 180.0357 Da |

Fragmentation Pathways and Structural Corroboration

Electron ionization (EI) mass spectrometry is a common technique used to induce fragmentation of organic molecules. The resulting fragmentation pattern is a unique fingerprint of the compound, providing valuable information about its structural components. The fragmentation of N-monosubstituted cyanoacetamides, such as this compound, typically follows predictable pathways involving the cleavage of weaker bonds and the formation of stable ions. researchgate.net

The primary fragmentation of this compound is expected to occur at the amide linkage and the bonds adjacent to the thiophene ring. Key fragmentation pathways can be inferred from studies on similar N-alkyl and N-aryl cyanoacetamides. researchgate.net The fission of the C-N bond is a common fragmentation route for amides. nih.gov

One of the most significant fragmentation pathways involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of the acylium ion and the corresponding amine fragment. Another prominent fragmentation is the cleavage of the bond between the methylene group and the thiophene ring.

The major expected fragmentation ions and their corresponding m/z values are detailed in the table below. These fragments provide strong evidence for the presence of the cyanoacetamide and the 2-thienylmethyl moieties within the molecule.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Structure of Fragment |

|---|---|---|

| [M]+• (Molecular Ion) | 180 | C8H8N2OS+• |

| [M - CH2CN]+ | 140 | C5H6NOS+ |

| Thienylmethyl cation | 97 | C5H5S+ |

| Cyanoacetyl radical cation | 68 | C3H2NO+• |

| Thiophene cation | 84 | C4H4S+• |

The observation of the thienylmethyl cation at m/z 97 is a particularly strong indicator of the N-(2-thienylmethyl) substitution. The fragmentation of the thiophene ring itself can also lead to characteristic smaller fragments. researchgate.net The analysis of these fragmentation pathways provides a comprehensive structural corroboration of this compound.

Computational and Quantum Chemical Investigations of 2 Cyano N 2 Thienylmethyl Acetamide

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules, and is fundamental for predicting a wide range of properties. utep.edurutgers.edu

Geometry Optimization and Prediction of Stable Molecular Conformations

A foundational step in computational chemistry involves geometry optimization, where DFT calculations are used to predict the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. For 2-Cyano-N-(2-thienylmethyl)acetamide, this would involve determining the precise bond lengths, bond angles, and dihedral angles. While crystal structure data exists for analogous compounds like 2-cyano-N-(furan-2-ylmethyl)acetamide, which shows the acetamide (B32628) unit inclined to the furan (B31954) ring, specific optimized coordinates and conformational analysis for the thiophene (B33073) derivative are not documented in published research. nih.gov

Simulation of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational spectra (like FT-IR and Raman) can be simulated from the optimized molecular geometry. These calculated frequencies are often compared with experimental data to validate the accuracy of the computational model. Such a comparison for this compound has not been reported. Studies on related molecules demonstrate that DFT methods, sometimes with scaling factors, can produce vibrational data that aligns well with experimental findings. researchgate.netwolfram.com

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. researchgate.netwuxibiology.comnist.gov A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net The specific HOMO-LUMO energies and the energy gap for this compound have not been calculated and reported in the literature.

Calculation of Electrostatic Potential (MEP) Maps for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps are valuable for predicting how a molecule will interact with other species. uni-muenchen.de They visualize the electron density, where red-colored regions indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netresearchgate.net Without dedicated DFT studies on this compound, MEP maps and the resulting predictions of its reactive behavior are unavailable.

Reactivity Descriptors and Reactivity Site Prediction

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui functions are local reactivity descriptors derived from DFT that provide more detailed insight into which specific atoms within a molecule are the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.netscm.com This analysis is critical for understanding reaction mechanisms. Research on related thiophene-containing amides has utilized Fukui functions to identify reactive centers, but this analysis has not been extended to this compound. nih.gov

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) analysis is a theoretical method used to predict the flow of electrons during a chemical reaction. It helps to determine whether a molecule will act as an electron donor (nucleophile) or an electron acceptor (electrophile). The direction of charge transfer is determined by the ECT value. A positive ECT value indicates that charge is transferred from a reference system, such as a DNA base, to the molecule of interest, signifying that the molecule acts as an electron acceptor. Conversely, a negative ECT suggests that charge migrates from the molecule to the reference system. nih.gov

The calculation of ECT relies on fundamental quantum chemical properties, including the ionization potential (IP) and electron affinity (EA). IP is the energy required to remove an electron from a molecule, while EA is the energy released when a molecule gains an electron. These values are typically obtained from the single-point energies of the neutral, cationic, and anionic states of the molecule, calculated using methods like Density Functional Theory (DFT). nih.govacs.org From IP and EA, other chemical reactivity descriptors such as chemical hardness (η) and the chemical potential (μ) can be derived, which are then used to compute the ECT and the amount of charge transfer (ΔN). nih.govacs.org

While specific ECT analysis for this compound is not detailed in the available literature, studies on structurally similar compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, have employed this method to understand interactions with biological molecules like DNA bases. nih.govacs.org Such analysis for this compound would provide valuable insights into its potential reactivity and electronic behavior in various chemical environments.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution and bonding within a molecule. youtube.comnih.gov It translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals, aligning with classical Lewis structures. nih.gov This approach is particularly effective for investigating intramolecular charge transfer (ICT) interactions and hyperconjugative effects that contribute to molecular stability. nih.govmaterialsciencejournal.org

Investigation of Charge Transfer Interactions and Hyperconjugative Effects

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. youtube.com In NBO analysis, these interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. materialsciencejournal.org A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.

A hypothetical NBO analysis for this compound would likely identify the following significant interactions, as seen in similar amide-containing molecules:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(O) | π(C=O) | High | Lone pair to antibonding pi orbital |

| n(N) | π(C=O) | Moderate | Lone pair to antibonding pi orbital |

| π(Thiophene) | π(C=O) | Moderate | Pi bond to antibonding pi orbital |

| σ(C-H) | σ(C-C) | Low | Sigma bond to antibonding sigma orbital |

| n(S) | σ*(C-C) | Low | Lone pair to antibonding sigma orbital |

Note: The E(2) values are qualitative and for illustrative purposes, representing the expected relative strengths of interactions based on general chemical principles.

This analysis provides a quantitative basis for understanding the electronic structure and inherent stability of the molecule. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Quantitative Contribution of Various Intermolecular Contacts (e.g., H···H, C···H, S···H, N···H, O···H)

A key feature of Hirshfeld surface analysis is its ability to break down the complex network of intermolecular interactions into quantifiable contributions from different atomic contact types. rsc.orgresearchgate.net For a molecule like this compound, which contains a variety of elements, this analysis can reveal the relative importance of different non-covalent interactions in stabilizing the crystal packing.

While a specific study on this compound is not available, research on the closely related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide provides a valuable reference. The analysis of this similar structure revealed the following percentage contributions of various intermolecular contacts to the total Hirshfeld surface area: nih.govacs.org

| Intermolecular Contact | Percentage Contribution |

| H···H | 21% |

| C···H | 20% |

| S···H | 19% |

| N···H | 14% |

| O···H | 12% |

These data indicate that hydrogen-hydrogen contacts, which are typically van der Waals in nature, make up the largest portion of the surface interactions. nih.gov The significant contributions from contacts involving heteroatoms (S, N, O) with hydrogen highlight the importance of hydrogen bonding and other directional interactions in the crystal packing of such thiophene acetamide derivatives. nih.govacs.org

Graphical Representations of Intermolecular Interactions (e.g., 2D Fingerprint Plots, Shape Index, Curvature Maps)

The results of a Hirshfeld surface analysis are often presented through a series of graphical plots that provide intuitive visualizations of intermolecular interactions.

3D Hirshfeld Surface: The surface itself can be mapped with various properties. One of the most common is the normalized contact distance, dnorm. This property highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii of the interacting atoms, often corresponding to hydrogen bonds or other strong interactions. nih.govnih.gov Blue regions represent contacts that are longer, and white areas denote contacts around the van der Waals separation. nih.gov

Shape Index and Curvature: The shape index is a descriptor of the local shape of the Hirshfeld surface. It helps to identify complementary hollows (red regions) and bumps (blue regions) where adjacent molecules fit together. Curvature maps, on the other hand, indicate the degree of flatness or sharpness of the surface, which can help in identifying planar stacking arrangements. nih.govnih.gov

Together, these graphical tools offer a comprehensive and visually rich understanding of the packing motifs and stabilizing forces within the crystal of this compound. nih.gov

Molecular Dynamics (MD) Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing detailed insights into their conformational flexibility and dynamics. nih.gov This method is particularly valuable for understanding the behavior of flexible molecules like this compound. rsc.org

For a molecule with several rotatable single bonds, such as the bond connecting the thiophene ring to the methylene (B1212753) group and the amide bond, a multitude of conformations are possible. MD simulations can explore the potential energy surface of the molecule, identifying stable low-energy conformations and the energy barriers that separate them. rsc.org This allows for an analysis of the molecule's conformational ensemble, which is the collection of different shapes the molecule can adopt at a given temperature. biorxiv.org

In the context of this compound, an MD simulation would reveal the dynamic nature of the molecule's structure. Key aspects that could be investigated include:

Torsional Angle Distributions: Analyzing the rotation around the single bonds to determine preferred dihedral angles and the flexibility of the molecular backbone.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the molecule are the most mobile. For instance, it could show higher fluctuations in the thienylmethyl group compared to the more rigid cyanoacetamide moiety. biorxiv.org

Radius of Gyration (Rg): This parameter measures the compactness of the molecule over time, indicating whether it adopts more extended or folded conformations. nih.gov

By simulating the molecule in different environments, such as in a vacuum or in a solvent, MD can also provide information on how intermolecular interactions influence conformational preferences. nih.govacs.org Ultimately, MD simulations offer a dynamic perspective that complements the static picture provided by quantum chemical calculations and crystallographic data.

Investigation of Conformational Landscapes and Flexibility in Different Phases

A comprehensive understanding of the conformational behavior of this compound would necessitate a detailed exploration of its potential energy surface (PES). This involves identifying all possible stable conformers (local minima) and the transition states that connect them. Such an investigation would typically be carried out for the molecule in the gas phase, representing an isolated system, and in the solid state, where packing forces influence the molecular geometry.

Theoretical Approach:

Gas Phase: The initial step would involve a systematic conformational search using molecular mechanics (MM) force fields. The identified low-energy structures would then be subjected to more accurate quantum mechanical calculations, such as Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This would provide optimized geometries and relative energies of the conformers. The rotational barriers around the key single bonds (e.g., C-C, C-N) would be calculated by performing relaxed scans of the respective dihedral angles.

Solid Phase: To simulate the solid state, crystallographic data would be the ideal starting point. In its absence, computational methods like crystal structure prediction (CSP) could be employed. These methods explore different possible packing arrangements and space groups to identify the most stable crystal structures. The influence of intermolecular interactions, such as hydrogen bonding and van der Waals forces, on the molecular conformation would be a key focus.

Anticipated Research Findings:

A theoretical study would be expected to reveal several key aspects of the molecule's flexibility. The primary sources of conformational isomerism would likely be the rotation around the C(O)-N bond (amide bond), the Cα-C(O) bond, and the C-S bond within the thiophene ring system. The planarity of the amide group and the orientation of the thiophene ring relative to the acetamide backbone would be critical parameters.

Hypothetical Data Table for Gas Phase Conformational Analysis:

| Conformer | Dihedral Angle (τ1: Cα-C(O)-N-C) | Dihedral Angle (τ2: S-C-C-N) | Relative Energy (kcal/mol) |

| I | ~180° (trans) | ~90° | 0.00 |

| II | ~0° (cis) | ~90° | Value |

| III | ~180° (trans) | ~-90° | Value |

| IV | ~0° (cis) | ~-90° | Value |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Study of Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound are expected to be significantly influenced by the surrounding solvent environment. Solvation models are employed to understand these effects, which can alter the relative energies of different conformers and the barriers to their interconversion.

Theoretical Approach:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium. Calculations would be performed in a range of solvents with varying polarities (e.g., water, ethanol, chloroform, toluene) to assess the impact on the conformational equilibrium.

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, particularly hydrogen bonding, explicit solvent models can be used. This involves surrounding the solute molecule with a number of solvent molecules and performing molecular dynamics (MD) simulations or quantum mechanics/molecular mechanics (QM/MM) calculations.

Anticipated Research Findings:

It is anticipated that polar solvents would preferentially stabilize conformers with larger dipole moments. For instance, if a particular conformer exhibits a greater charge separation, its stability would be enhanced in a high-dielectric-constant medium like water. The ability of the amide group and the cyano group to act as hydrogen bond acceptors, and the N-H group to act as a hydrogen bond donor, would lead to specific interactions with protic solvents, further influencing the conformational preferences.

Hypothetical Data Table for Solvent Effects on Conformer Stability:

| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) | Relative Energy in Toluene (PCM) (kcal/mol) |

| I | 0.00 | 0.00 | 0.00 |

| II | Value | Value | Value |

| III | Value | Value | Value |

| IV | Value | Value | Value |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Lack of Specific Research Data for this compound Derivatization

Following a comprehensive search of scientific literature and chemical databases, no specific published studies detailing the chemical reactivity and derivatization pathways of the compound This compound (CAS Number: 347324-95-2) were identified. The investigation included targeted searches for reactions such as N-alkylation, N-acylation, hydrolysis, transamidation, Knoevenagel condensation, Michael addition, and nucleophilic additions to the cyano group involving this specific molecule.

While the general reactivity of the cyanoacetamide functional group is well-documented, providing predictable pathways for the synthesis of a wide array of derivatives, specific experimental data, detailed research findings, or data tables for these transformations starting from this compound are not available in the reviewed literature.

The chemical reactivity of this compound is governed by three primary reactive sites:

The Amide Moiety: The nitrogen atom is nucleophilic and can undergo reactions like alkylation and acylation. The amide bond itself can be subject to hydrolysis or transamidation under specific conditions.

The Active Methylene Group: The carbon atom situated between the electron-withdrawing cyano and carbonyl groups is highly acidic and carbanionic. This site is the center for classic carbon-carbon bond-forming reactions.

The Cyano Group: The carbon-nitrogen triple bond can act as an electrophile, susceptible to nucleophilic additions.

Although these functional groups suggest a rich and varied chemical reactivity, allowing for the theoretical application of numerous synthetic transformations, the absence of specific studies on This compound prevents the compilation of an article with the requested detailed, evidence-based content and data tables. Generating such an article would require extrapolation from related compounds, which would not adhere to the strict focus on the specified chemical entity.

Therefore, it is not possible to provide the requested article focusing solely on the documented chemical reactivity and derivatization of this compound as per the provided outline.

Chemical Reactivity and Derivatization Pathways of 2 Cyano N 2 Thienylmethyl Acetamide

Reactions of the Thiophene (B33073) Ring and its Side Chain

The chemical reactivity of 2-Cyano-N-(2-thienylmethyl)acetamide is significantly influenced by the constituent thiophene ring and its side chain. These structural features provide avenues for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution on the Thiophene Ring (if activated)

The thiophene ring, a five-membered aromatic heterocycle, is generally susceptible to electrophilic aromatic substitution. wikipedia.org Its reactivity is attributed to the delocalization of the sulfur atom's lone pair of electrons into the π-electron system. wikipedia.org However, the reactivity of the thiophene ring in this compound towards electrophilic substitution is modulated by the presence of the N-(2-thienylmethyl)acetamide side chain. The specific activating or deactivating nature of this substituent would dictate the feasibility and regioselectivity of such reactions.

Functionalization of the Thienylmethyl Linker

The thienylmethyl linker, specifically the methylene (B1212753) bridge (-CH2-), presents opportunities for functionalization. This methylene group, situated between the thiophene ring and the acetamide (B32628) nitrogen, can be considered an active methylene group. wikipedia.org Such groups, especially when flanked by electron-withdrawing groups, can be deprotonated by strong bases to form carbanions, which are valuable intermediates in organic synthesis. wikipedia.org These carbanions can then react with various electrophiles, allowing for the introduction of new functional groups at this position.

Cyclization Reactions to Form Novel Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of a wide array of novel heterocyclic systems through various cyclization strategies. The presence of multiple reactive sites, including the cyano group, the active methylene, and the amide functionality, allows for its participation in both multicomponent and intramolecular cyclization reactions.

Synthesis of Nitrogen- and Sulfur-Containing Heterocycles (e.g., Pyrazoles, Thiazoles, Thiophenes, Oxazines, Pyridazines, Dihydropyridines) through Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. This compound and its parent structure, 2-cyanoacetamide (B1669375), are valuable building blocks in MCRs for the synthesis of various heterocycles.

Pyrazoles: Pyrazole derivatives can be synthesized from 2-cyanoacetamide precursors through condensation reactions with hydrazine (B178648) or its derivatives. beilstein-journals.orghilarispublisher.com For instance, the reaction of 2-cyanothioacetamides with hydrazine leads to the formation of 3,5-diaminopyrazoles. beilstein-journals.org Another approach involves the reaction of 2-cyano-N-arylacetamides with diazonium salts to yield hydrazone intermediates, which can then be cyclized. sapub.org Furthermore, four-component reactions involving an aldehyde, malononitrile, hydrazine hydrate, and a β-ketoester can produce highly substituted pyranopyrazoles. nih.gov

Thiazoles: Thiazole (B1198619) rings can be constructed using 2-cyanoacetamide derivatives through several synthetic routes. A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. nih.gov The cyano group of 2-cyanoacetamide can be converted to a thioamide, which then undergoes cyclization. nih.gov Another strategy involves the reaction of 2-cyanoacetamide derivatives with elemental sulfur and other reagents to form aminothiophenes, which can be further functionalized into thiazoles. researchgate.net For example, 2-amino-5-(2-thienylmethyl)thiazole (B2956130) can be synthesized from 2-chloro-3-(2-thienyl)propanal and thiourea. researchgate.net

Thiophenes: The Gewald reaction is a well-established MCR for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of an aldehyde or ketone with a 2-cyanoacetamide and elemental sulfur in the presence of a base. researchgate.net

Oxazines: Oxazine derivatives can be synthesized through various routes. One method involves the reaction of a 2-cyanoacetamide derivative with salicylaldehyde (B1680747) derivatives, leading to coumarin-type structures which can be considered a class of oxazinones. researchgate.netactascientific.com

Pyridazines: Pyridazine (B1198779) synthesis often involves the condensation of 1,4-dicarbonyl compounds or related synthons with hydrazines. wikipedia.org While direct MCRs involving 2-cyanoacetamide for pyridazine synthesis are less common, derivatives of 2-cyanoacetamide can be transformed into intermediates suitable for pyridazine ring formation. For instance, a 2-cyanoacetamide derivative can be reacted to form a pyridazinone, which can then be further functionalized. koreascience.krnih.govorganic-chemistry.orgnih.gov

Dihydropyridines: The Hantzsch synthesis and its variations are primary methods for constructing dihydropyridine (B1217469) rings. A ternary condensation of an aldehyde, malononitrile, and a monothiomalonamide can yield 1,4-dihydropyridine-2-thiolates. mdpi.com

Table 1: Examples of Heterocycles Synthesized from 2-Cyanoacetamide Derivatives via Multi-Component Reactions

| Heterocycle | Key Reagents | Reaction Type | Reference(s) |

|---|---|---|---|

| Pyrazoles | Hydrazine derivatives, Diazonium salts, Aldehydes, Malononitrile | Condensation, Cyclization | beilstein-journals.orgsapub.orgbeilstein-journals.org |

| Thiazoles | α-Halocarbonyl compounds, Elemental sulfur | Hantzsch synthesis, Gewald reaction | nih.govorganic-chemistry.org |

| Thiophenes | Aldehydes/Ketones, Elemental sulfur | Gewald reaction | researchgate.net |

| Oxazines | Salicylaldehyde derivatives | Condensation | researchgate.netactascientific.com |

| Pyridazines | 1,4-Dicarbonyl synthons, Hydrazines | Condensation | koreascience.krnih.govorganic-chemistry.orgnih.gov |

| Dihydropyridines | Aldehydes, Malononitrile, Monothiomalonamide | Hantzsch-type condensation | mdpi.com |

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful method for constructing heterocyclic rings from a single molecule containing appropriately positioned functional groups. In the context of this compound, the cyano group and the amide functionality are key players in such transformations.

For instance, the N-cyano group in related systems like N-cyano sulfoximines can be activated by reagents such as trifluoroacetic anhydride (B1165640), promoting intramolecular cyclization to form thiadiazinone 1-oxides. rsc.orgnih.gov This suggests that under appropriate conditions, the cyano and amide groups of this compound could potentially undergo a similar acid-catalyzed cyclization.

Another strategy involves the reaction of the active methylene group. For example, alkylation of 2-cyanoacetamide with a reagent like 2-chloroacetoacetate, followed by nucleophilic attack of the amide nitrogen on the carbonyl group and subsequent dehydration, leads to the formation of a substituted pyrrole. researchgate.net This highlights the potential for intramolecular cyclization initiated at the active methylene position of this compound after initial functionalization.

Mechanistic Studies of Key Transformation Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. For this compound and related compounds, several mechanistic aspects have been investigated.

In the synthesis of pyrazoles from 2-cyanothioacetamides and hydrazine, it has been shown that both the cyano and thioamide groups participate in the reaction, leading to the formation of 3,5-diaminopyrazoles. beilstein-journals.org

The Knoevenagel condensation, a key step in many reactions involving 2-cyanoacetamides, proceeds through the formation of a carbanion at the active methylene group, which then attacks the carbonyl carbon of an aldehyde. nih.gov This is often followed by dehydration to yield an α,β-unsaturated product.

In the intramolecular cyclization of N-cyano sulfoximines, labeling experiments have provided evidence for a pathway involving the activation of the N-cyano group by an anhydride, followed by nucleophilic attack from another part of the molecule. rsc.org

The mass fragmentation pattern of related structures like 2-cyano-N'-(4-morpholinobenzylidene)acetohydrazide has been studied to support its proposed structure, providing insights into its stability and fragmentation pathways under mass spectrometry conditions. electrochemsci.org

These mechanistic studies, while not all directly on this compound itself, provide a strong foundation for understanding its reactivity and for designing new synthetic transformations.

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of reactions involving 2-cyanoacetamides are often influenced by factors such as the nature of the substituent on the amide nitrogen, the choice of solvent, temperature, and the presence of catalysts. For example, the Knoevenagel condensation, a common reaction for this class of compounds, is typically base-catalyzed. The rate of reaction would be dependent on the concentration of the base and the substrates.

Thermodynamic data for the parent compound, 2-cyanoacetamide, is available and can serve as a baseline for understanding the energetic properties of its derivatives. The standard enthalpy of formation and combustion for solid 2-cyanoacetamide have been determined. nist.govnist.gov

Table 1: Thermodynamic Data for 2-Cyanoacetamide (Solid) This table presents thermodynamic data for the parent compound, 2-cyanoacetamide, as specific data for this compound is not available.

| Thermodynamic Parameter | Value | Unit | Reference |

| Enthalpy of Formation (ΔfH°solid) | -235.5 | kJ/mol | nist.gov |

| Enthalpy of Combustion (ΔcH°solid) | -1477.4 | kJ/mol | nist.gov |

Note: The thermodynamic properties of this compound would be influenced by the presence of the thienylmethyl group and would differ from the values for the parent 2-cyanoacetamide.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states for reactions involving this compound would likely be achieved through a combination of spectroscopic techniques and computational modeling. While specific studies on this compound are lacking, the general reaction mechanisms for 2-cyanoacetamides provide a framework for understanding the likely intermediates.

In many reactions, the initial step involves the deprotonation of the active methylene group by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking an electrophilic center. For example, in the synthesis of thiazole derivatives, a proposed intermediate is a potassium salt formed by the reaction with potassium hydroxide, which then reacts in situ with other reagents. sapub.org

Table 2: Plausible Intermediates in the Derivatization of this compound This table outlines plausible reaction intermediates based on the known reactivity of the 2-cyanoacetamide functional group.

| Reaction Type | Plausible Intermediate | Description |

| Base-catalyzed condensation | Resonance-stabilized carbanion | Formed by deprotonation of the active methylene group. |

| Thiazole synthesis | Intermediate potassium salt | Formed in the presence of KOH before cyclization. sapub.org |

| Pyrazole synthesis | Hydrazone derivative | Formed from the reaction with a diazonium salt. sapub.org |

Transition states in these reactions would be high-energy structures representing the point of maximum energy along the reaction coordinate. For instance, in a nucleophilic attack by the carbanion intermediate, the transition state would involve the partial formation of a new carbon-carbon bond. The geometry and energy of these transition states could be investigated using computational methods such as Density Functional Theory (DFT). Such studies have been performed for related systems to understand the reaction pathways and stereoselectivity. researchgate.net

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-Cyano-N-(2-thienylmethyl)acetamide derivatives?

Answer:

The synthesis typically involves condensation reactions between cyanoacetamide intermediates and functionalized amines. For example, derivatives can be prepared by reacting 2-cyanoacetamide with halogenated thienylmethyl precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like potassium carbonate. Post-synthetic modifications, such as coupling with aryl aldehydes or heterocyclic amines, are employed to diversify the scaffold . Reaction progress is monitored via TLC or HPLC, and purification is achieved through recrystallization or column chromatography.

Advanced: How can structure-activity relationship (SAR) studies optimize the anticancer activity of this compound derivatives?

Answer:

SAR analysis requires systematic structural modifications (e.g., varying substituents on the thienyl ring or altering the cyano group’s position) followed by cytotoxicity assays against relevant cancer cell lines (e.g., CCRF-CEM leukemia cells). Advanced techniques include:

- Dose-response curves to determine IC₅₀ values.

- Molecular docking to predict binding affinity with target proteins (e.g., carbonic anhydrase or kinases).

- Transcriptomic profiling to identify differentially expressed genes post-treatment.

For instance, bulky electron-withdrawing groups on the thienyl moiety enhance selectivity for leukemia cells, while hydrophilic substituents reduce membrane permeability .

Safety: What protocols mitigate risks when handling this compound in laboratories?

Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles (JIS T 8147 standard) to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation; monitor airborne concentrations with gas detectors.

- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Symptomatic treatment for respiratory distress may include oxygen therapy .

- Waste Disposal: Segregate and neutralize waste using approved chemical degradation protocols before disposal .

Biochemical: What experimental approaches elucidate the interaction of this compound with enzyme targets like carbonic anhydrase?

Answer:

Methodologies include:

- Enzyme Inhibition Assays: Measure residual enzyme activity using colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis) under varying inhibitor concentrations.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH).

- X-ray Crystallography: Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonding with active-site zinc ions) .

For example, the cyano group’s electrophilicity facilitates covalent adduct formation with catalytic residues, while the thienylmethyl moiety enhances hydrophobic pocket occupancy .

Data Contradiction: How should discrepancies in cytotoxicity data across cell lines be resolved?

Answer:

Address conflicting results by:

- Replicating Experiments: Ensure consistency in cell culture conditions (e.g., passage number, serum concentration).

- Dose-Response Validation: Use multiple assays (MTT, ATP-lite) to confirm IC₅₀ trends.

- Mechanistic Profiling: Compare apoptosis markers (e.g., caspase-3 activation) and ROS levels across cell lines.

- Meta-Analysis: Cross-reference with structurally analogous compounds to identify confounding factors (e.g., metabolic stability in hepatic vs. blood cells) .

Analytical: What techniques ensure purity and structural fidelity of synthesized this compound?

Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., thienyl proton shifts at δ 6.8–7.2 ppm).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇N₂OS).

- X-ray Diffraction: Single-crystal analysis (using SHELXL) for absolute configuration determination .

Mechanistic: How does this compound modulate reactive oxygen species (ROS) in cellular models?

Answer:

Mechanistic studies employ:

- Fluorescent Probes: DCFH-DA for ROS quantification via flow cytometry.

- Gene Knockdown: siRNA targeting Nrf2 or SOD to assess antioxidant pathway dependence.

- Metabolomics: LC-MS profiling of glutathione and NADPH levels post-treatment.

The compound’s thienyl group enhances electron delocalization, stabilizing free radicals and disrupting redox homeostasis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。